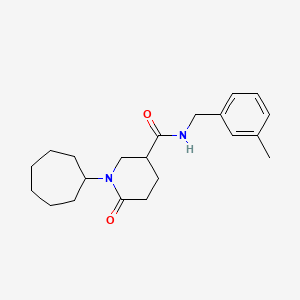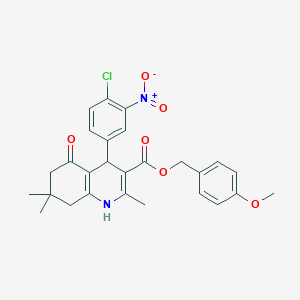
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamides. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has shown potential applications in medicinal chemistry and drug development. This compound has been reported to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also shown potential as an analgesic and anti-inflammatory agent. The compound's ability to interact with specific targets in the body makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, research suggests that the compound interacts with specific targets in the body, including enzymes and receptors. The compound's interaction with these targets leads to changes in biochemical and physiological processes, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has shown potential as an anti-inflammatory agent, reducing the production of inflammatory cytokines in the body. It has also been reported to exhibit analgesic effects, reducing pain perception in animal models. Additionally, the compound has shown potential as a neuroprotective agent, protecting neurons from damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its potential as a therapeutic agent and its ability to interact with specific targets in the body. However, the compound's limitations include its relatively low solubility and stability, making it difficult to work with in certain experimental settings.
Direcciones Futuras
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has shown significant potential as a therapeutic agent in various disease models. Future research could focus on developing more stable and soluble formulations of the compound to improve its efficacy. Additionally, research could focus on identifying specific targets in the body that the compound interacts with, leading to a better understanding of its mechanism of action. Finally, further research could investigate the compound's potential as a treatment for other diseases and conditions.
Métodos De Síntesis
The synthesis of 1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of cycloheptylamine with 3-methylbenzyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to obtain the final product. The synthesis of this compound has been reported in various research articles and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
1-cycloheptyl-N-[(3-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-7-6-8-17(13-16)14-22-21(25)18-11-12-20(24)23(15-18)19-9-4-2-3-5-10-19/h6-8,13,18-19H,2-5,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNMFNVBHRZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49720514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)
![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)
![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)
![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)


![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)

![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
amine oxalate](/img/structure/B5136663.png)
